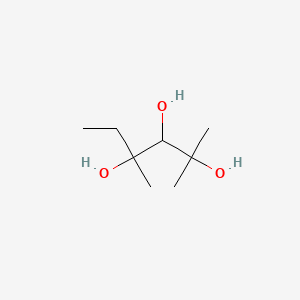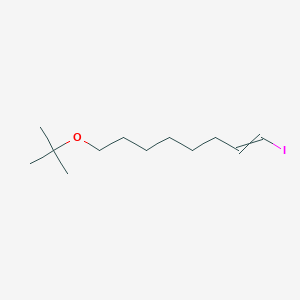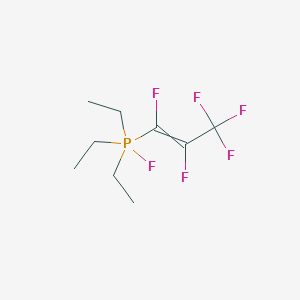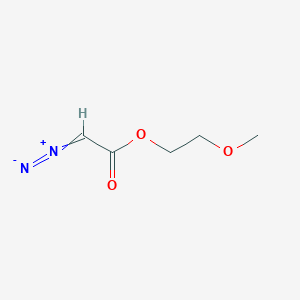
2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate is a chemical compound known for its unique structure and reactivity This compound is part of the diazonium family, which is characterized by the presence of a diazonium group (N₂⁺) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid, and sodium nitrite as the diazotizing agent. The reaction is usually performed at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to maintain the required reaction conditions and ensure the safety and efficiency of the production. The use of automated systems and reactors can help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (e.g., CuCl) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions using sodium hydroxide or potassium hydroxide.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halides, hydroxides, or amines.
Coupling Reactions: Azo compounds.
Reduction Reactions: Corresponding amines.
Applications De Recherche Scientifique
2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds and products. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate
- 2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate
- 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate
Uniqueness
2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications, such as the synthesis of specialized organic compounds and the modification of biomolecules.
Propriétés
Numéro CAS |
137008-41-4 |
|---|---|
Formule moléculaire |
C5H8N2O3 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
2-methoxyethyl 2-diazoacetate |
InChI |
InChI=1S/C5H8N2O3/c1-9-2-3-10-5(8)4-7-6/h4H,2-3H2,1H3 |
Clé InChI |
NUPMZZPPCNECQD-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
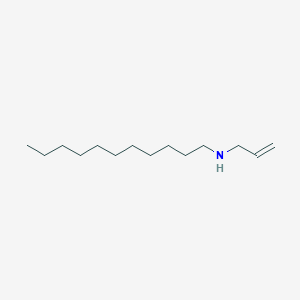
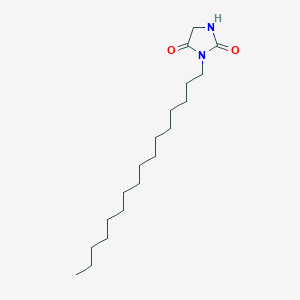
![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)

